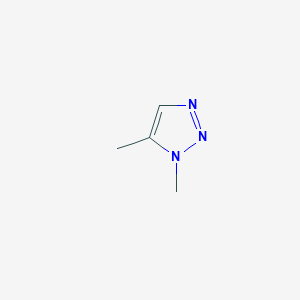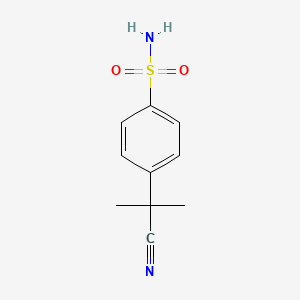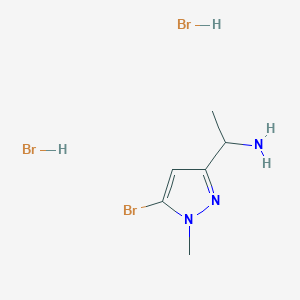
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine group at the 3-position. The dihydrobromide salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 3-bromo-2-butanone can yield 5-bromo-1-methyl-1H-pyrazole.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. For example, reacting 5-bromo-1-methyl-1H-pyrazole with ethylamine in the presence of a base can yield 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine.
Formation of the Dihydrobromide Salt: The final step involves converting the free base into its dihydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Carboxylated pyrazoles.
Reduction: Pyrazoline derivatives.
Aplicaciones Científicas De Investigación
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethanamine group.
5-bromo-1-isopropyl-1H-pyrazole: Similar structure but has an isopropyl group instead of a methyl group.
4-bromo-1-methyl-1H-pyrazole: Similar structure but the bromine atom is at the 4-position.
Uniqueness
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is unique due to the presence of both the bromine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. The dihydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C6H12Br3N3 |
|---|---|
Peso molecular |
365.89 g/mol |
Nombre IUPAC |
1-(5-bromo-1-methylpyrazol-3-yl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C6H10BrN3.2BrH/c1-4(8)5-3-6(7)10(2)9-5;;/h3-4H,8H2,1-2H3;2*1H |
Clave InChI |
UKELIVBWAOGDPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN(C(=C1)Br)C)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
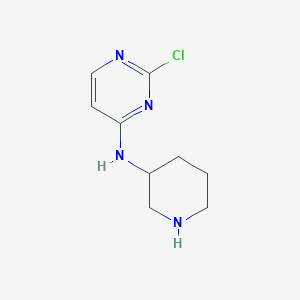
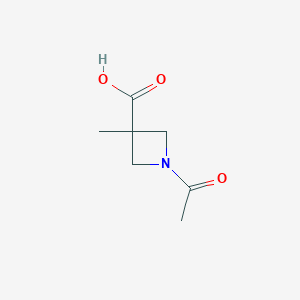
aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
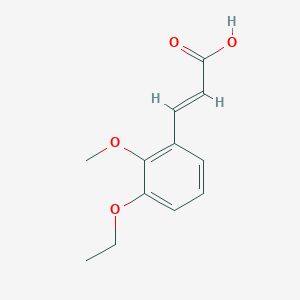
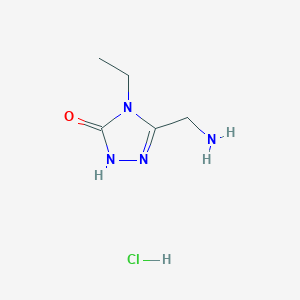
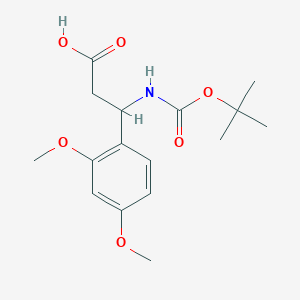
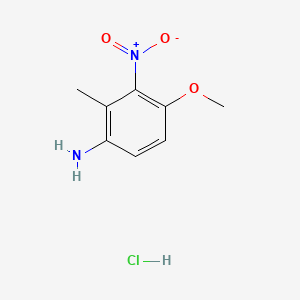
![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
